4-Chloro-6-fluoropicolinaldehyde
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Overview
Description
4-Chloro-6-fluoropicolinaldehyde is a heterocyclic organic compound with the molecular formula C6H3ClFNO It is a derivative of picolinaldehyde, where the 4th and 6th positions on the pyridine ring are substituted with chlorine and fluorine atoms, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-6-fluoropicolinaldehyde can be synthesized through several methods. One common synthetic route involves the reduction of methyl 4-chloro-6-fluoropicolinate using diisobutylaluminium hydride in dichloromethane at low temperatures (-60°C to -55°C) under an inert atmosphere. The reaction mixture is then quenched with a saturated aqueous solution of potassium sodium tartrate tetrahydrate, followed by extraction and purification through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminium hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products Formed:
Oxidation: 4-Chloro-6-fluoropicolinic acid.
Reduction: 4-Chloro-6-fluoropicolinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-6-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-6-fluoropicolinaldehyde largely depends on its chemical reactivity. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The chlorine and fluorine atoms can also influence the compound’s reactivity and interaction with molecular targets, such as enzymes or receptors, by affecting the electronic distribution within the molecule.
Comparison with Similar Compounds
4-Chloropicolinaldehyde: Lacks the fluorine atom, which can result in different reactivity and applications.
6-Fluoropicolinaldehyde: Lacks the chlorine atom, leading to variations in chemical behavior.
4-Chloro-2-fluoropicolinaldehyde: Substitution at different positions on the pyridine ring can significantly alter the compound’s properties.
Properties
IUPAC Name |
4-chloro-6-fluoropyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-4-1-5(3-10)9-6(8)2-4/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYBQPJQCQRREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1C=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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